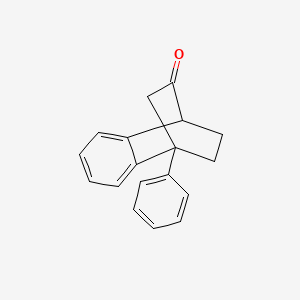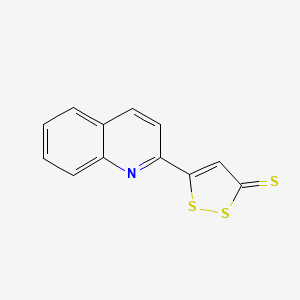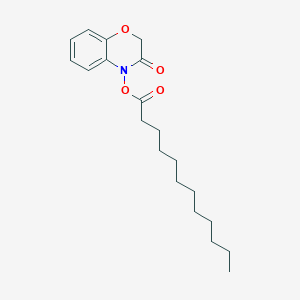![molecular formula C28H24N4+2 B12604250 4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] CAS No. 876014-06-1](/img/structure/B12604250.png)
4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] is a complex organic compound with the molecular formula C28H24N4+2 This compound is characterized by the presence of two pyridinium units connected via a phenylene bridge, each bearing an aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] typically involves the following steps:
Formation of the Pyridinium Units: The initial step involves the synthesis of the pyridinium units. This can be achieved through the reaction of pyridine with an appropriate aminophenyl derivative under controlled conditions.
Coupling Reaction: The pyridinium units are then coupled with a phenylene bridge. This step often requires the use of a coupling agent such as a palladium catalyst to facilitate the formation of the phenylene linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and detection of biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, its interaction with DNA or proteins can lead to changes in cellular processes, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(4-aminophenoxy)benzene: Similar in structure but contains ether linkages instead of pyridinium units.
4,4’-Bis(4-aminophenoxy)biphenyl: Contains biphenyl units with aminophenoxy groups.
1,3-Bis(4-aminophenoxy)benzene: Similar structure with a different substitution pattern on the benzene ring.
Uniqueness
4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] is unique due to its pyridinium units, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials.
Propiedades
Número CAS |
876014-06-1 |
|---|---|
Fórmula molecular |
C28H24N4+2 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
4-[4-[4-[1-(4-aminophenyl)pyridin-1-ium-4-yl]phenyl]pyridin-1-ium-1-yl]aniline |
InChI |
InChI=1S/C28H23N4/c29-25-5-9-27(10-6-25)31-17-13-23(14-18-31)21-1-2-22(4-3-21)24-15-19-32(20-16-24)28-11-7-26(30)8-12-28/h1-20,29H,30H2/q+1/p+1 |
Clave InChI |
GBFKGEYNIRQUKW-UHFFFAOYSA-O |
SMILES canónico |
C1=CC(=CC=C1C2=CC=[N+](C=C2)C3=CC=C(C=C3)N)C4=CC=[N+](C=C4)C5=CC=C(C=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


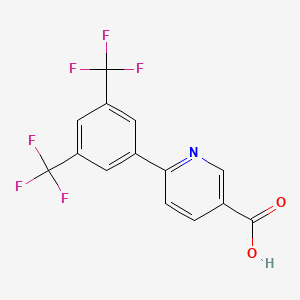
![Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate](/img/structure/B12604171.png)
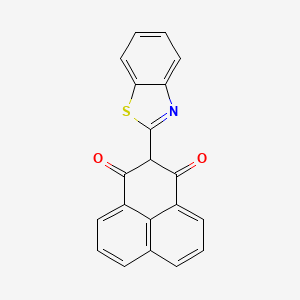
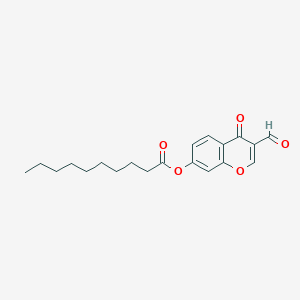

![N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B12604193.png)
![4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid](/img/structure/B12604197.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)
